molecular formula C10H15N3O B189940 4-Morpholinobenzene-1,2-diamine CAS No. 119421-28-2

4-Morpholinobenzene-1,2-diamine

Cat. No. B189940
M. Wt: 193.25 g/mol
InChI Key: PDWIMPLKQVKKHZ-UHFFFAOYSA-N
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Description

4-Morpholinobenzene-1,2-diamine is a compound with the molecular formula C10H15N3O . It is also known by other names such as 1,2-Benzenediamine, 4-(4-morpholinyl)-, and 4-(Morpholin-4-yl)benzene-1,2-diamine .


Synthesis Analysis

The synthesis of 1,2-diamines has been a topic of interest in many studies. For instance, a scalable electrocatalytic 1,2-diamination reaction has been reported, which can convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity .


Molecular Structure Analysis

The molecular weight of 4-Morpholinobenzene-1,2-diamine is 193.25 g/mol . The InChIKey of the compound is PDWIMPLKQVKKHZ-UHFFFAOYSA-N . The compound has a topological polar surface area of 64.5 Ų .


Chemical Reactions Analysis

The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and catalysts used in asymmetric synthesis . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.25 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.121512110 g/mol .

Scientific Research Applications

Dopamine D4 Receptor Ligands

  • 4-Morpholinobenzene-1,2-diamine derivatives have been synthesized as selective ligands for the dopamine D4 receptor, potentially offering antipsychotic effects without extrapyramidal side effects. A study focused on the synthesis of 2,4-disubstituted morpholines and 1,4-oxazepanes, demonstrating selectivity for the D4 receptor and analyzing the relationship between chemical structure and biological activity (Audouze, Nielsen, & Peters, 2004).

Synthesis of Heterocyclic Compounds

  • Research demonstrates the utility of 4-Morpholinobenzene-1,2-diamine in synthesizing various heterocyclic compounds, including morpholines, piperazines, and oxazepines. The process involves reacting 1,2- or 1,3-amino alcohols/diamines with α-phenylvinylsulfonium salts, yielding moderate to excellent yields and high regio- and diastereoselectivity (Matlock et al., 2015).

Electrochemical Synthesis

  • An electrochemical method for synthesizing disulfides of 4-Morpholinobenzene-1,2-diamine derivatives has been developed. This synthesis involves electrooxidation processes, indicating a potential for environmentally friendly and efficient production of such compounds (Esmaili & Nematollahi, 2013).

Metal-Catalysed Diamination Reactions

  • 4-Morpholinobenzene-1,2-diamine plays a role in metal-catalysed diamination reactions. These reactions are important for the construction of natural products and pharmaceutical agents due to the presence of the 1,2-diamine motif in many biologically active compounds (Cardona & Goti, 2009).

Analysis of Aqueous Solutions

  • The compound has been studied in the context of ion chromatography, where it's quantified in aqueous solutions. This research is relevant for understanding the treatment of steam-generating systems (Gilbert, Rioux, & Saheb, 1984).

Synthesis of Schiff Bases and Complexes

  • Schiff bases of 4-(2-aminophenyl)morpholines, synthesized from 4-Morpholinobenzene-1,2-diamine, have been evaluated for various biological activities, including analgesic, antiinflammatory, and antimicrobial activities. This underscores the compound's relevance in pharmacological research (Panneerselvam, Priya, Kumar, & Saravanan, 2009).

properties

IUPAC Name

4-morpholin-4-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIMPLKQVKKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556014
Record name 4-(Morpholin-4-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinobenzene-1,2-diamine

CAS RN

119421-28-2
Record name 4-(Morpholin-4-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)benzene-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-morpholin-4-yl-2-nitro-phenylamine (4.0 g, 0.02 mol) in acetic acid (100 mL) and ethanol (100 mL) was treated with hydrogen gas (60 psi) for 30 min in the presence of palladium on carbon catalyst (0.5 g, 10% Pd). The catalyst was removed by filtration through CELITE®, and the filtrate was concentrated to a syrup and dried in vacuo to afford the intermediate 4-morpholin-4-yl-benzene-1,2-diamine as a crude green solid (3.2 g).
Quantity
4 g
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100 mL
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0.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

5-Morpholino-2-nitroaniline (200 mg, 0.896 mmol) was added to the 10% Pd/C (25 mg) in ethanol (25 mL) and then hydrogen gas (60 psi) was applied for overnight at room temperature. The reaction mixture was filtered through Celite, and the solvent was removed in vacuum. Purification by flash chromatography (5% CH3OH/CH2Cl2) afforded the title compound (150 mg). 1H NMR: (400 MHz, DMSO-d6): δ 6.38 (d, 1H, J=8.0 Hz), 6.18 (d, 1H, J=2.4 Hz), 5.99 (dd, 1H, J=2.4 and 8.4 Hz), 4.35 (bs, 2H), 3.97 (bs, 2H), 3.66 (m, 4H), 2.81 (m, 4H).
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200 mg
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25 mL
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25 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Kong, Z Zhu, H Li, Q Hong, C Wang, Y Ma… - European Journal of …, 2022 - Elsevier
As epigenetic readers, bromodomain and extra-terminal domain (BET) family proteins bind to acetylated-lysine residues in histones and recruit protein complexes to promote …
Number of citations: 11 www.sciencedirect.com
B Maji, K Kumar, M Kaulage, K Muniyappa… - Journal of Medicinal …, 2014 - ACS Publications
Cell-permeable small molecules that enhance the stability of the G-quadruplex (G4) DNA structures are currently among the most intensively pursued ligands for inhibition of the …
Number of citations: 99 pubs.acs.org
MH Kaulage, B Maji, S Pasadi, A Ali… - European Journal of …, 2018 - Elsevier
Recent studies support the idea that G-quadruplex structures in the promoter regions of oncogenes and telomere DNA can serve as potential therapeutic targets in the treatment of …
Number of citations: 53 www.sciencedirect.com
M Shao, X Chen, F Yang, X Song, Y Zhou… - Journal of Medicinal …, 2022 - ACS Publications
Aberrant FGF19/FGFR4 signaling has been shown to be an oncogenic driver of growth and survival in human hepatocellular carcinoma (HCC) with several pan-FGFR inhibitors and …
Number of citations: 13 pubs.acs.org

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